molecular formula C18H11BrN2O4 B2504167 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one CAS No. 2380194-12-5

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one

Cat. No. B2504167
CAS RN: 2380194-12-5
M. Wt: 399.2
InChI Key: QCZISSWKPQSCTD-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, an oxadiazole ring, and a methoxy-substituted chromen-2-one system .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving bromination, cyclization to form the oxadiazole ring, and methoxylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl, oxadiazole, and chromen-2-one moieties. The bromine atom would add significant weight to the molecule, and the oxadiazole and chromen-2-one rings would contribute to the compound’s rigidity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atom, which could act as a good leaving group in substitution reactions. The oxadiazole ring might also participate in reactions, particularly if conditions were to cause it to open .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point. The oxadiazole and chromen-2-one rings could contribute to the compound’s rigidity and potentially influence its solubility .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This might include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Given the biological activity of other oxadiazole-containing compounds, this molecule could be of interest for further study in the field of medicinal chemistry. Future research could explore its potential biological activities and develop methods for its synthesis and characterization .

properties

IUPAC Name

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O4/c1-23-13-7-4-11-8-14(18(22)24-15(11)9-13)17-21-20-16(25-17)10-2-5-12(19)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZISSWKPQSCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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